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molecular formula C15H22O B3108694 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 167958-78-3

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B3108694
M. Wt: 218.33 g/mol
InChI Key: MIQXJEIDSOUAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06777418B2

Procedure details

To a solution of 10 g (46.2 mmol) of 1,1,4,4,7-pentamenthyl-2-tetralone in 100 mL of ethyl alcohol was added 7 g (185 mmol) of sodium borohydride portionwise over 15 minutes. After the addition was complete the reaction was stirred at room temperature. After 16 hours the reaction mixture was concentrated under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane), followed by crystallization from hexane to afford 4 g (40%) of 3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.(M+=218).
Name
1,1,4,4,7-pentamenthyl-2-tetralone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)CCC(C(C)C)[CH:3]([C:10]2([CH:51]3C(C(C)C)CCC(C)C3)[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH:20]4C(C(C)C)CCC(C)C4)[CH:18]=3)[C:13]([CH:40]3C(C(C)C)CCC(C)C3)([CH:30]3C(C(C)C)CCC(C)C3)[CH2:12][C:11]2=[O:50])C1.[BH4-].[Na+]>C(O)C>[CH3:20][C:17]1[CH:16]=[CH:15][C:14]2[C:13]([CH3:40])([CH3:30])[CH2:12][CH:11]([OH:50])[C:10]([CH3:3])([CH3:51])[C:19]=2[CH:18]=1 |f:1.2|

Inputs

Step One
Name
1,1,4,4,7-pentamenthyl-2-tetralone
Quantity
10 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C1(C(CC(C2=CC=C(C=C12)C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)C1CC(CCC1C(C)C)C)=O)C1CC(CCC1C(C)C)C)C
Name
Quantity
7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
After 16 hours the reaction mixture was concentrated under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
followed by crystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=2C(CC(C(C2C1)(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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